molecular formula C29H31N3O2 B14983312 4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one

4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one

Cat. No.: B14983312
M. Wt: 453.6 g/mol
InChI Key: RWCICRQYUISPIW-UHFFFAOYSA-N
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Description

4-{1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzimidazole, phenoxy, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxyethyl Group: The benzimidazole core is then reacted with 2-(2,3-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with 4-ethylphenyl isocyanate under controlled conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

4-{1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as benzimidazole itself, albendazole, and mebendazole.

    Phenoxyethyl Derivatives: Compounds like 2-(2,3-dimethylphenoxy)ethanol.

    Pyrrolidinone Derivatives: Compounds such as 2-pyrrolidinone and its various substituted forms.

Uniqueness

4-{1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its combination of three distinct moieties, which may confer unique biological and chemical properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O2/c1-4-22-12-14-24(15-13-22)32-19-23(18-28(32)33)29-30-25-9-5-6-10-26(25)31(29)16-17-34-27-11-7-8-20(2)21(27)3/h5-15,23H,4,16-19H2,1-3H3

InChI Key

RWCICRQYUISPIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5C)C

Origin of Product

United States

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